trans-2-Tridecen-1-ol

Stereochemistry Quality Control Flavor & Fragrance

Undefined 2-Tridecen-1-ol isomer mixtures cause irreproducible flavor profiles and invalid semiochemical assays due to E/Z stereochemical variability. This FEMA 4617 GRAS-designated (E)-isomer (CAS 74962-98-4) resolves these challenges: • Verified ≥91.0% trans-isomer content ensures regulatory compliance for food-grade formulations and eliminates antagonistic effects documented in lepidopteran behavioral studies. • Documented Kovats RI (1570 on DB-5) provides a validated GC-MS benchmark for isomer-resolved quality control and chromatographic method development. • Naturally occurring in coriander leaf (Coriandrum sativum); serves as an authentication marker for distinguishing genuine botanical extracts from synthetic or adulterated materials.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 74962-98-4
Cat. No. B7803506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Tridecen-1-ol
CAS74962-98-4
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCO
InChIInChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11+
InChIKeyVPYJHNADOJDSGU-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water
Soluble (in ethanol)

trans-2-Tridecen-1-ol (CAS 74962-98-4) – Technical Baseline and Product Identity


trans-2-Tridecen-1-ol, also known as (2E)-2-Tridecen-1-ol (CAS 74962-98-4), is an unsaturated C13 fatty alcohol with a C=C double bond at the 2-position in the E (trans) configuration. It belongs to the class of long-chain fatty alcohols and is widely recognized for its role as a flavor and fragrance agent [1] and as a semiochemical component in insect communication systems [2]. Its molecular formula is C13H26O with a molecular weight of 198.34 g/mol. The compound occurs naturally in coriander leaf (Coriandrum sativum) and is synthetically produced for commercial applications [3].

Why Generic 2-Tridecen-1-ol Cannot Substitute for (2E)-2-Tridecen-1-ol (CAS 74962-98-4)


Simple substitution of (2E)-2-Tridecen-1-ol with its (Z)-isomer or with unspecified mixtures of 2-Tridecen-1-ol is not functionally equivalent. The stereochemistry at the C2=C3 double bond directly impacts both biological activity and organoleptic properties. In insect semiochemical systems, the E/Z configuration is critical for receptor recognition and behavioral response, with isomers often exhibiting distinct or antagonistic activities [1]. Similarly, in flavor and fragrance applications, the E-isomer (CAS 74962-98-4) is characterized by a specific waxy, citrus rind, and cilantro odor profile that differs from its Z-isomer counterpart [2]. Procurement of materials with undefined or low E-isomer content introduces compositional variability that can compromise reproducibility in both research and industrial formulations [3].

Quantitative Evidence for Differentiated Selection of (2E)-2-Tridecen-1-ol (CAS 74962-98-4)


E/Z Isomeric Purity Specification: Quantified Stereochemical Differentiation

Commercial specifications for (2E)-2-Tridecen-1-ol (CAS 74962-98-4) explicitly define the E/Z isomer ratio. A representative vendor datasheet indicates a minimum purity of 95.0% (sum of isomers), with the main E-isomer content at 91.0% minimum and the Z-isomer content specified between 0.1% and 3.0% [1]. This level of stereochemical definition is not available for generic or unspecified 2-tridecen-1-ol mixtures, which may contain variable and undocumented E/Z ratios. The precise E/Z ratio is critical for applications where the Z-isomer exhibits different or inhibitory biological activity, as commonly observed in pheromone systems [2].

Stereochemistry Quality Control Flavor & Fragrance

Regulatory Clearance and FEMA GRAS Status: Quantified Safety Assessment

(2E)-2-Tridecen-1-ol (CAS 74962-98-4) has a defined regulatory status as a flavoring agent. It is listed in the FDA's Substances Added to Food (formerly EAFUS) inventory with FEMA No. 4617 and JECFA Flavor Number 2166 [1]. The FEMA GRAS (Generally Recognized As Safe) designation is assigned following evaluation and is documented in FEMA GRAS Publication No. 24 [2]. This specific regulatory clearance is tied to the CAS 74962-98-4 identity and does not automatically extend to other isomers or unspecified mixtures of 2-Tridecen-1-ol, which may lack equivalent safety data or regulatory approval for use in food flavoring applications.

Regulatory Compliance Food Safety Flavoring Agent

Physicochemical Profile: LogP and Solubility as Formulation Determinants

(2E)-2-Tridecen-1-ol exhibits a defined physicochemical profile relevant to formulation design. Its calculated XlogP is 5.20–5.22, indicating high lipophilicity and compatibility with oil-based matrices [1]. Water solubility is limited to approximately 7 mg/L at 25°C [2]. Topological Polar Surface Area (TPSA) is 20.20 Ų [3]. These values provide a quantitative basis for predicting partitioning behavior, membrane permeability, and solvent compatibility. While saturated tridecanol analogs (e.g., 1-Tridecanol, XlogP ≈ 5.4–5.6) are comparably lipophilic, they lack the defined E-stereochemistry and associated biological specificity of (2E)-2-Tridecen-1-ol [4].

Formulation Science Physicochemical Properties Lipophilicity

Analytical Reference Standard: Kovats Retention Index for GC-MS Identification

(2E)-2-Tridecen-1-ol is characterized by a documented Kovats retention index (RI) of 1570 on a DB-5 capillary column (non-polar phase) [1]. This value, derived from a defined temperature program (60°C initial, ramp to 250°C), serves as a reliable analytical reference for unambiguous compound identification in complex mixtures. The availability of a validated RI enables differentiation from structurally similar unsaturated alcohols, including the (Z)-isomer and positional isomers of tridecen-1-ol, which exhibit distinct retention characteristics under identical chromatographic conditions [2].

Analytical Chemistry GC-MS Quality Control

Natural Occurrence: Defined Botanical Source for Authentication

(2E)-2-Tridecen-1-ol has been unambiguously identified as a volatile constituent of Coriandrum sativum (coriander leaf) [1] and Aesculus hippocastanum (horse chestnut) [2]. Its presence in these botanical sources provides a defined natural baseline for authentication and quality assessment of natural extracts and flavors. In contrast, the (Z)-isomer of 2-Tridecen-1-ol or positional isomers (e.g., (E)-3-tridecen-1-ol) may have different or undocumented natural distributions, limiting their utility as authentic markers [3].

Natural Products Authentication Botanical Chemistry

High-Value Application Scenarios for (2E)-2-Tridecen-1-ol (CAS 74962-98-4) Based on Evidence


Flavor and Fragrance Formulation Requiring FEMA GRAS Compliance

(2E)-2-Tridecen-1-ol (CAS 74962-98-4) is specifically designated as FEMA No. 4617 and is listed in the FDA EAFUS inventory as a flavoring agent or adjuvant [8]. Its documented use level in fragrance concentrates is up to 1% as per IFRA recommendations [9]. This regulatory clearance and defined use level make it the only 2-Tridecen-1-ol isomer suitable for food and beverage flavor formulations. Generic or unspecified 2-Tridecen-1-ol materials lack this specific FEMA GRAS designation and cannot be legally substituted for food-grade applications.

Semiochemical Research and Insect Communication Studies

As a documented semiochemical component, (2E)-2-Tridecen-1-ol is utilized by certain insect species in their chemical communication systems [8]. The E-configuration is essential for receptor binding and behavioral activity; substitution with the (Z)-isomer may result in antagonistic or null responses, a phenomenon well-documented in lepidopteran pheromone systems where isomer ratios determine attractant efficacy [9]. Procurement of material with verified E-isomer content (≥91.0%) [5] ensures experimental reproducibility and valid interpretation of behavioral assays.

Analytical Method Development and Quality Control

The documented Kovats retention index (RI = 1570 on DB-5) [8] provides a validated analytical benchmark for GC-MS method development, compound identification, and quantification in complex matrices. This reference value enables chromatographic resolution from structurally similar isomers and supports reliable quality control testing of raw materials and finished products. The defined physicochemical parameters (XlogP = 5.20–5.22; TPSA = 20.20 Ų) [9] further aid in predicting chromatographic behavior and optimizing separation conditions.

Natural Product Authentication and Botanical Extract Characterization

The confirmed natural occurrence of (2E)-2-Tridecen-1-ol in coriander leaf (Coriandrum sativum) [8] positions it as a marker compound for authenticating natural coriander extracts and verifying product claims. Its presence can be used to assess the quality and authenticity of botanical ingredients, distinguishing genuine natural extracts from synthetic or adulterated materials. The compound's distinct waxy, citrus rind, and cilantro odor profile [9] further supports sensory and analytical authentication workflows.

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